6-Acetyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as pyridines . Pyridines are a group of compounds containing a ring made up of four carbon atoms and one nitrogen atom . They are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as pyridine derivatives, are often synthesized through various chemical reactions involving readily available reagents .Molecular Structure Analysis
The structure of this compound likely involves a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of other functional groups attached to this ring would give the compound its unique properties .Chemical Reactions Analysis
The compound, like other pyridine derivatives, could potentially undergo a variety of chemical reactions. For instance, it might react with electrophiles or nucleophiles, leading to the formation of various other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of certain functional groups could affect its solubility, polarity, and reactivity .Scientific Research Applications
Antimicrobial Activity
- Compounds similar to 6-Acetyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been investigated for their antimicrobial activities. A study synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and evaluated them for their in vitro activity against various microbes (Abdel-rahman, Bakhite, & Al-Taifi, 2002), (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Antimycobacterial Activity
- Several derivatives, including those related to 6-Acetyl-2-(4-fluorobenzamido)-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have shown promising results as antimycobacterial agents. Studies have focused on developing these compounds as inhibitors for Mycobacterium tuberculosis (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014), (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Synthesis of Fused Polyheterocyclic Systems
- The compound has been used in the synthesis of novel fused polyheterocyclic systems, which are important in the development of new pharmaceuticals (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antibacterial Activity
- Research has been conducted on analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for their potential antibacterial activity, particularly against specific strains such as Staphylococcus aureus and Escherichia coli (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Anti-inflammatory Activity
- Some derivatives of the compound have been synthesized and predicted for their anti-inflammatory activity, indicating potential applications in this area (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Synthesis of Fused Pyridothienopyrimidines
- The compound has been utilized in the synthesis of fused pyridothienopyrimidines, contributing to the expansion of heterocyclic chemistry and potential pharmaceutical applications (Ahmed, Ameen, & Abdel-latif, 2006).
Future Directions
Properties
IUPAC Name |
6-acetyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-9(22)21-7-6-12-13(8-21)25-17(14(12)15(19)23)20-16(24)10-2-4-11(18)5-3-10/h2-5H,6-8H2,1H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSRKRMYLZWCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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